Enantiomeric Purity Specification: (R)-Enantiomer vs. Racemate and (S)-Enantiomer
Commercially sourced (R)-methyl azepane-4-carboxylate (CAS 782493-76-9) is supplied with a minimum purity of NLT 98% as a single enantiomer . The racemic mixture (CAS 1211596-98-3) contains approximately 50% of the undesired (S)-enantiomer by definition . The (S)-enantiomer (CAS 782493-75-8) is separately available at 97% purity . No quantitative specific rotation or enantiomeric excess (ee%) values were identified in the accessed primary literature for this compound, representing a data gap that procurement specialists should verify with individual suppliers via Certificate of Analysis (CoA).
| Evidence Dimension | Enantiomeric purity (chemical purity as proxy) |
|---|---|
| Target Compound Data | NLT 98% (R-enantiomer, CAS 782493-76-9) |
| Comparator Or Baseline | Racemate: ~50% (R) / ~50% (S) (CAS 1211596-98-3) ; (S)-enantiomer: 97% (CAS 782493-75-8) |
| Quantified Difference | ≥48% absolute enrichment of (R)-enantiomer vs. racemate; 1% purity differential vs. (S)-enantiomer specification |
| Conditions | Vendor-reported purity specifications (MolCore, Chemenu); confirm via chiral HPLC per individual CoA |
Why This Matters
In asymmetric synthesis, a 48% enantiomeric deficit in the racemate can lead to dramatically different diastereomeric ratios in downstream chiral products, directly impacting synthetic yield and the pharmacological profile of final compounds.
